molecular formula C22H22FN3O3 B11342708 [5-(3-Fluoro-4-methylphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[5-(3-Fluoro-4-methylphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11342708
M. Wt: 395.4 g/mol
InChI Key: RZIITVNSMAMXBS-UHFFFAOYSA-N
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Description

1-[5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorinated phenyl group, an oxazole ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of a fluorinated benzene derivative and a suitable nucleophile.

    Coupling with Piperazine: The final step involves the coupling of the oxazole derivative with piperazine. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the specific functional groups present. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways.

    Pathways: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes. This can lead to changes in cell behavior and function.

Comparison with Similar Compounds

1-[5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-[5-(3-Chloro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-[5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with molecular targets.

The uniqueness of 1-[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22FN3O3/c1-15-7-8-16(13-17(15)23)21-14-18(24-29-21)22(27)26-11-9-25(10-12-26)19-5-3-4-6-20(19)28-2/h3-8,13-14H,9-12H2,1-2H3

InChI Key

RZIITVNSMAMXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)F

Origin of Product

United States

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